

# LCRF-0004: A Potent Dual Inhibitor of RON and c-Met Kinases

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## Compound of Interest

Compound Name: LCRF-0004

Cat. No.: B15579810

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## Abstract

**LCRF-0004** is a small molecule inhibitor primarily targeting the Récepteur d'Origine Nantais (RON) receptor tyrosine kinase, also known as Macrophage-Stimulating 1 Receptor (MST1R). It also demonstrates potent inhibitory activity against the c-Met receptor tyrosine kinase. This document provides a comprehensive technical overview of **LCRF-0004**, including its target profile, the associated signaling pathways, quantitative biochemical data, and detailed experimental protocols for its characterization.

## Target Profile and Quantitative Data

**LCRF-0004** is characterized as a potent, dual inhibitor of RON and c-Met, two closely related receptor tyrosine kinases that play crucial roles in cell signaling pathways regulating proliferation, survival, and motility. Dysregulation of RON and c-Met signaling is implicated in the progression of various cancers, making them attractive targets for therapeutic intervention.

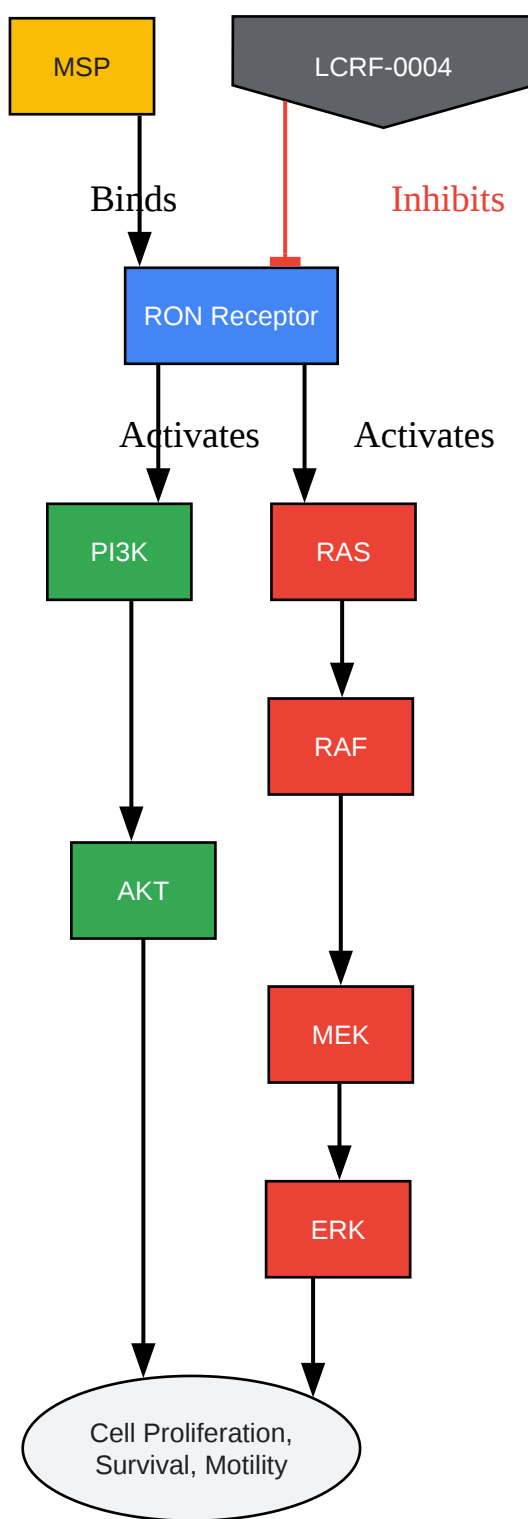
The inhibitory activity of **LCRF-0004** against its primary targets has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentrations (IC<sub>50</sub>) summarized in the table below.

Target Kinase	IC50 (nM)
RON (MST1R)	10 <sup>[1]</sup>
c-Met	12 <sup>[1]</sup>

## Signaling Pathways

### The RON (MST1R) Signaling Pathway

The RON receptor tyrosine kinase is activated by its ligand, Macrophage-Stimulating Protein (MSP). Upon MSP binding, RON dimerizes and undergoes autophosphorylation, creating docking sites for various downstream signaling molecules. This initiates a cascade of intracellular events primarily through the PI3K/AKT and RAS/MAPK pathways, which are critical for cell growth, survival, and migration. In several cancers, overexpression or activating mutations of RON lead to constitutive signaling, promoting tumor progression and metastasis.



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RON (MST1R) Signaling Pathway and Inhibition by **LCRF-0004**.

## Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of **LCRF-0004**.

## In Vitro Kinase Inhibition Assay (for RON and c-Met)

This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC<sub>50</sub>) of **LCRF-0004** against RON and c-Met kinases.

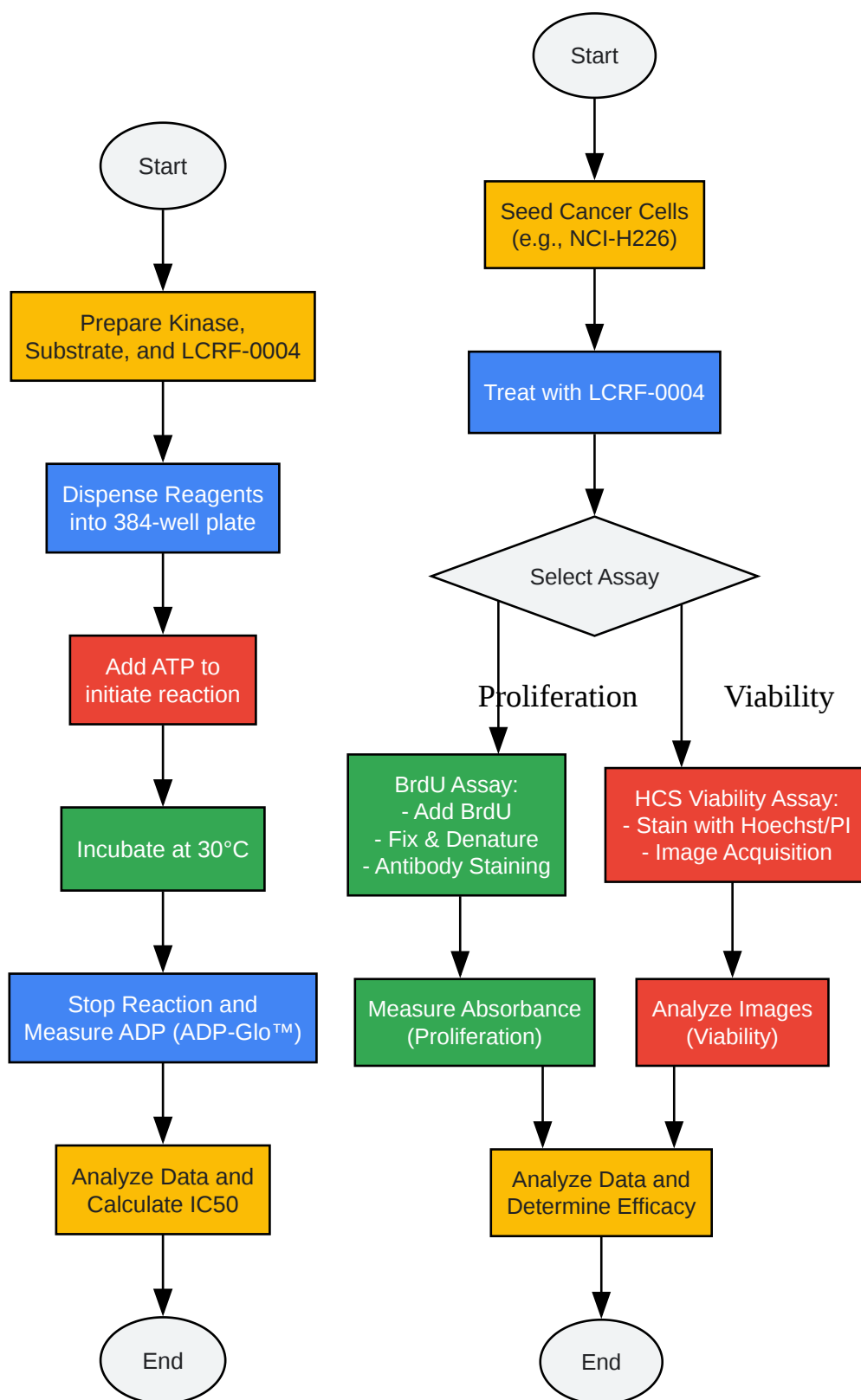
Materials:

- Recombinant human RON and c-Met kinase domains
- ATP (Adenosine triphosphate)
- Poly(Glu, Tyr) 4:1 peptide substrate
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- **LCRF-0004** (serially diluted in DMSO)
- ADP-Glo™ Kinase Assay Kit (Promega)
- 384-well white plates
- Plate reader capable of luminescence detection

Procedure:

- Prepare a reaction mixture containing the respective kinase and the poly(Glu, Tyr) substrate in the assay buffer.
- Add 1 µL of serially diluted **LCRF-0004** or DMSO (vehicle control) to the wells of a 384-well plate.
- Dispense 10 µL of the kinase/substrate mixture into each well.
- Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at the K<sub>m</sub> value for each respective kinase.

- Incubate the plate at 30°C for 60 minutes.
- Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
- Luminescence is measured using a plate reader.
- The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).



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## References

- 1. medchemexpress.com [medchemexpress.com]
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